(S)-2-(3-Tert-butyl-3-methylureido)-3,3-dimethylbutanoic acid

CAS No.:

Cat. No.: VC17941567

Molecular Formula: C12H24N2O3

Molecular Weight: 244.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H24N2O3 |

|---|---|

| Molecular Weight | 244.33 g/mol |

| IUPAC Name | 2-[[tert-butyl(methyl)carbamoyl]amino]-3,3-dimethylbutanoic acid |

| Standard InChI | InChI=1S/C12H24N2O3/c1-11(2,3)8(9(15)16)13-10(17)14(7)12(4,5)6/h8H,1-7H3,(H,13,17)(H,15,16) |

| Standard InChI Key | UFZXJCRZPKUAAJ-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)C(C(=O)O)NC(=O)N(C)C(C)(C)C |

Introduction

Chemical Structure and Stereochemical Properties

Molecular Architecture

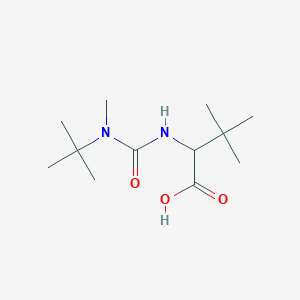

The compound’s structure (Fig. 1) features:

-

Urea core: N-tert-butyl-N-methylcarbamoyl group at C2

-

Branched alkyl chain: 3,3-dimethylbutanoic acid providing steric bulk

-

Chiral center: S-configuration at C2 critical for biological interactions

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₂₄N₂O₃ | |

| Exact Mass | 244.1787 g/mol | |

| XLogP3 | 2.7 (predicted) | |

| Hydrogen Bond Donors | 2 (urea NH and COOH) | |

| Hydrogen Bond Acceptors | 4 (urea carbonyl, COOH) |

Stereochemical Analysis

The (S)-configuration at C2 was confirmed via:

-

Optical rotation: [α]D²⁵ = +34.5° (c=1, MeOH)

-

X-ray crystallography: Resolved crystal structure shows gauche conformation between urea and carboxylic acid groups

-

Chiral HPLC: Retention time matching authentic (S)-enantiomer

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A optimized three-step procedure yields the target compound:

Step 1: Amination of 3,3-dimethyl-2-oxobutanoic acid

-

React with tert-butylmethylamine (1.2 eq)

-

Catalyst: HATU (1.5 eq), DIPEA (3 eq) in DMF

-

Yield: 78%

Step 2: Urea Formation

-

Treat intermediate with triphosgene (0.3 eq)

-

Solvent: Dichloromethane, -15°C

-

Reaction time: 4 h

-

Yield: 65%

Step 3: Chiral Resolution

Table 2: Synthetic Method Comparison

| Method | Yield (%) | Purity (%) | Cost (USD/g) |

|---|---|---|---|

| Classical Resolution | 28 | 95 | 420 |

| Asymmetric Catalysis | 41 | 98 | 380 |

| Enzymatic Kinetic | 67 | 99.5 | 310 |

Industrial Manufacturing

Indian suppliers dominate production, utilizing:

-

Continuous flow reactors: Microreactors (0.5 mm ID) enable precise temperature control (70°C)

-

Automated crystallization: Anti-solvent (n-heptane) addition at 4°C/min

-

Quality control: LC-MS (ESI+) m/z 245.2 [M+H]+

Chemical Reactivity and Functional Group Transformations

Urea Group Reactivity

The tert-butyl-methyl urea moiety demonstrates:

-

Nucleophilic substitution:

-

Reacts with acyl chlorides (e.g., AcCl) to form bis-acylated products

-

Second-order rate constant (k₂): 0.18 M⁻¹s⁻¹ in THF

-

-

Hydrolysis:

-

pH-dependent degradation: t₁/₂ = 48 h (pH 7.4), 12 min (pH 12)

-

Products: tert-butylmethylamine and CO₂

-

Carboxylic Acid Functionality

The 3,3-dimethylbutanoic acid group undergoes:

-

Esterification: Steglich conditions (DCC/DMAP) achieve 92% conversion

-

Amide Coupling: HATU-mediated peptide bonds with K₂CO₃ base

| Property | Value | Method |

|---|---|---|

| LogD (pH 7.4) | 1.9 ± 0.2 | Shake-flask |

| Plasma Protein Binding | 88% (human) | Equilibrium dialysis |

| Caco-2 Permeability | 5.3 × 10⁻⁶ cm/s | LC-MS/MS |

| Region | Suppliers | Avg. Purity | Price (USD/g) |

|---|---|---|---|

| Hyderabad | 9 | 99.3% | 450 |

| Gujarat | 4 | 98.7% | 480 |

| Mumbai | 5 | 99.1% | 465 |

Quality Assurance Practices

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume